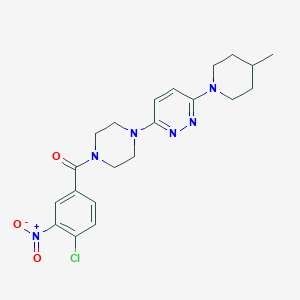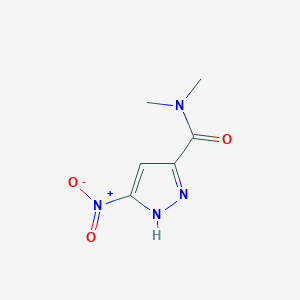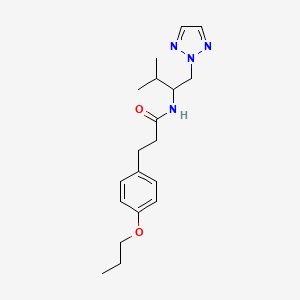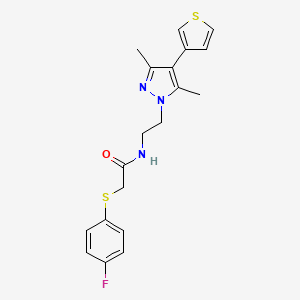
1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Hydroxymethyl)-3,3-dimethylcyclohexan-1-ol” is a type of organic compound. It likely contains a cyclohexane ring, which is a six-membered ring with single bonds, and hydroxymethyl groups (-CH2OH), which consist of a methylene bridge (-CH2-) bonded to a hydroxyl group (-OH) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as acetylation, reduction, substitution reactions, and esterolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications
Synthesis Methods
Ultrasound-Assisted Synthesis : An efficient method for the synthesis of derivatives involving 3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one has been developed, using urea as a catalyst under ultrasound. This method is environmentally friendly and yields high-purity products (Ji-tai Li et al., 2012).
One-Pot Synthesis Techniques : A practical method has been developed for one-pot synthesis of similar compounds using TEAOH at room temperature in various solvents, highlighting a convenient approach for synthesizing these derivatives (Hui Gao et al., 2019).
Conformational Studies
- Nucleoside Conformation Analysis : Cyclohexane nucleosides, related to the compound of interest, have been synthesized and their lack of antiviral activity was linked to their molecular conformation, as determined by NMR and X-ray analysis (Y. Maurinsh et al., 1997).
Synthetic Intermediate Applications
Cycloaddition Reactions : Cycloaddition reactions using related compounds have been explored for synthesizing diverse molecules, demonstrating the compound’s role as an intermediate in various chemical reactions (S. Kozmin et al., 2003).
Green Synthesis Approaches : The use of L-histidine in ionic liquids for the synthesis of derivatives of this compound has been investigated, emphasizing environmentally friendly and efficient synthetic methods (Yan Zhang & Z. Shang, 2010).
Molecular Interactions and Characterization
Crystal Structure Analysis : Investigations into related compounds have included crystal structure analysis, highlighting the importance of molecular interactions and structural characterization in understanding the properties and applications of these compounds (M. Odabaşoǧlu et al., 2003).
Molecular Recognition Applications : Optically pure derivatives have been used as agents for molecular recognition, showcasing the potential of these compounds in advanced analytical applications like NMR and fluorescence spectroscopy (Aditya N. Khanvilkar & A. Bedekar, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(hydroxymethyl)-3,3-dimethylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-3-5-9(11,6-8)7-10/h10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLQDPNJNLYDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2450899.png)



![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)




![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)